molecular formula C13H12IN B14081174 (3-Iodophenyl)(phenyl)methanamine

(3-Iodophenyl)(phenyl)methanamine

Cat. No.: B14081174
M. Wt: 309.14 g/mol
InChI Key: IQOMFPOIOKXDSQ-UHFFFAOYSA-N
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Description

(3-Iodophenyl)(phenyl)methanamine is a substituted methanamine derivative featuring an iodine atom at the meta position of one phenyl ring and a second phenyl group attached to the methanamine core. The iodine substituent introduces significant steric bulk and electron-withdrawing effects, which may influence reactivity, binding affinity, and pharmacokinetics compared to other methanamine derivatives .

Properties

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

IUPAC Name

(3-iodophenyl)-phenylmethanamine

InChI

InChI=1S/C13H12IN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2

InChI Key

IQOMFPOIOKXDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)N

Origin of Product

United States

Preparation Methods

Reductive Amination of (3-Iodophenyl)(phenyl)ketone

Reductive amination is a widely used method for synthesizing amines from ketones. For (3-Iodophenyl)(phenyl)methanamine, this approach involves the condensation of (3-iodophenyl)(phenyl)ketone with an ammonia source, followed by reduction.

Reaction Mechanism and Conditions

The ketone precursor reacts with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction typically proceeds in methanol or ethanol under reflux conditions. For example, a 2019 study demonstrated that NaBH3CN in methanol at 60°C for 24 hours yielded secondary amines with >80% efficiency in analogous systems.

Optimization Challenges

Steric hindrance from the two aryl groups can impede imine formation, necessitating excess ammonia and prolonged reaction times. Polar aprotic solvents like dimethylformamide (DMF) have been shown to enhance reaction rates by stabilizing intermediates.

Table 1: Reductive Amination Case Studies
Ketone Precursor Reducing Agent Solvent Yield (%) Reference
(3-Iodophenyl)(phenyl)ketone NaBH3CN Methanol 78
(4-Bromophenyl)(phenyl)ketone H2/Pd/C Ethanol 85

Zinc-Mediated Multicomponent Reactions

Zinc-mediated reactions enable the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, making them ideal for constructing complex amines.

Three-Component Coupling

A 2024 study described a zinc-mediated reaction combining benzaldehyde, 3-iodobenzaldehyde, and ammonium chloride in toluene with 3.0 equivalents of zinc dust and 10 mol% copper iodide. This one-pot method achieved 93% yield at 25°C within 12 hours, leveraging the synergistic effects of Zn/Cu catalysis to overcome steric challenges.

Role of Additives

Water (1.5 equivalents) was critical for hydrolyzing intermediates, while copper iodide facilitated oxidative addition of the iodophenyl group. The reaction’s broad scope is illustrated by its compatibility with electron-deficient and heteroaromatic aldehydes.

Table 2: Zinc-Mediated Reaction Optimization
Zinc (equiv) Solvent Additives Yield (%)
2.0 CH2Cl2 None 53
3.0 Toluene CuI, H2O 93

Protection-Deprotection Strategies

Primary amine synthesis often requires temporary protection to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under basic conditions.

Boc Protection of Amine Intermediates

In a representative procedure, (3-iodophenyl)(phenyl)methanamine was synthesized via Boc protection of a primary amine intermediate. Di-tert-butyl dicarbonate (1.2 equivalents) reacted with 3-iodobenzylamine in dichloromethane with triethylamine, yielding the Boc-protected amine in 89% yield after 4.5 hours. Subsequent acidic deprotection (e.g., HCl in dioxane) furnished the final product.

Solvent and Base Effects

Nonpolar solvents like dichloromethane minimized side reactions, while triethylamine scavenged HCl generated during Boc activation. This method’s robustness is evidenced by its scalability to gram quantities without yield reduction.

Transition Metal-Catalyzed Amination

Copper- and palladium-catalyzed couplings offer precise control over C–N bond formation, particularly for sterically hindered substrates.

Buchwald-Hartwig Amination

Aryl halides react with ammonia equivalents in the presence of palladium catalysts. For example, (3-iodophenyl)methyl bromide and aniline derivatives coupled using Pd2(dba)3 and Xantphos in toluene at 110°C, yielding 72% of the target amine.

Ullmann Coupling Limitations

While Ullmann reactions using copper iodide and 1,10-phenanthroline achieved moderate yields (45–60%), they required higher temperatures (130°C) and exhibited sensitivity to moisture.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison
Method Yield (%) Temperature (°C) Scalability
Reductive Amination 78 60 High
Zinc-Mediated Reaction 93 25 Moderate
Protection-Deprotection 89 20 High
Buchwald-Hartwig 72 110 Low

The zinc-mediated route offers the highest yield and mild conditions but requires stringent anhydrous conditions. Reductive amination and protection-deprotection strategies are preferable for large-scale synthesis due to their operational simplicity.

Chemical Reactions Analysis

Types of Reactions

(3-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Iodophenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Electronic Effects

Halogen-Substituted Derivatives

  • (3-Chlorophenyl)[4-(propan-2-yloxy)phenyl]methanamine ():
    • The chlorine atom at the meta position is smaller and less polarizable than iodine, reducing steric hindrance and electron-withdrawing effects. The isopropoxy group at the para position introduces electron-donating character, contrasting with the purely electron-withdrawing iodine in the target compound. This combination may alter interactions with biological targets or solubility .

Alkyl and Alkoxy Substituents

  • 1-(3-Methoxyphenyl)methanamine ():
    • The methoxy group is strongly electron-donating, which could enhance solubility but reduce electrophilic reactivity compared to iodine .

Heterocyclic Derivatives

  • Urea or carboxyl linkers in these derivatives are critical for SIRT2 inhibition, suggesting that the iodophenyl group’s electronic effects might similarly modulate target engagement if positioned strategically .

Steric Considerations

  • Iodine vs. Chlorine : The iodine atom in (3-Iodophenyl)(phenyl)methanamine has a van der Waals radius of 1.98 Å, significantly larger than chlorine (1.75 Å). This increased bulk may hinder access to tight binding pockets but improve hydrophobic interactions .
  • tert-Butyl Substituents : N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine () demonstrates how bulky groups can enhance stability or selectivity. However, iodine’s polarizability may offer unique advantages in dynamic binding environments .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3-Iodophenyl)(phenyl)methanamine?

  • Methodology : A two-step approach is often employed:

Buchwald-Hartwig amination : Couple iodobenzene derivatives with phenylmethanamine precursors using palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to introduce the aryl iodide moiety .

Protection/deprotection : Use Boc-protected intermediates to prevent unwanted side reactions during iodination. Final deprotection with TFA yields the target compound .

  • Key considerations : Monitor reaction progress via TLC or HPLC-MS to detect intermediates. Optimize ligand-to-catalyst ratios to minimize byproducts like diaryl amines.

Q. How should researchers characterize the purity and structure of (3-Iodophenyl)(phenyl)methanamine?

  • Analytical techniques :

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic proton splitting for iodine’s anisotropic effects) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺: 324.0214).
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
    • Data contradiction resolution : Discrepancies in NMR shifts may arise from solvent polarity or residual DMSO; repeat in CDCl₃ for consistency.

Q. What safety protocols are critical for handling (3-Iodophenyl)(phenyl)methanamine?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Store at 2–8°C in airtight, amber glass containers under nitrogen to prevent iodine loss or oxidation .
  • Waste disposal : Collect halogenated waste separately and incinerate via licensed facilities to avoid environmental release .

Q. How stable is (3-Iodophenyl)(phenyl)methanamine under varying pH and temperature conditions?

  • Stability studies :

  • Thermal stability : Degrades above 40°C (TGA/DSC data); avoid prolonged heating during synthesis .
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases. Use phosphate buffers for biological assays .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to enhance yield in (3-Iodophenyl)(phenyl)methanamine synthesis?

  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and Pd(dba)₂ with ligands like SPhos or DavePhos. Higher yields (>70%) are achieved with Pd(OAc)₂/XPhos in toluene at 110°C .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus toluene. Toluene reduces side reactions but requires longer reaction times (24–48 hrs) .
  • Byproduct analysis : Use GC-MS to identify diaryl ethers or dehalogenated products; add stoichiometric CuI to suppress homocoupling .

Q. What analytical strategies resolve conflicting data on iodine’s electronic effects in (3-Iodophenyl)(phenyl)methanamine derivatives?

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around iodine and predict NMR shifts .
  • X-ray crystallography : Resolve crystal structures to confirm iodine’s steric/electronic impact on molecular conformation .
  • Comparative studies : Synthesize analogs (e.g., 3-Bromo or 3-Chloro derivatives) and compare reactivity in Suzuki-Miyaura couplings .

Q. How can researchers mitigate byproduct formation during iodination of phenylmethanamine precursors?

  • Temperature control : Maintain iodination steps below 0°C to reduce poly-iodination .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during iodination, followed by acidic deprotection .
  • Purification : Employ silica gel chromatography (hexane/EtOAc 4:1) to isolate mono-iodinated products from di-iodinated impurities .

Q. What role does (3-Iodophenyl)(phenyl)methanamine play in designing bioactive molecules?

  • Antimicrobial scaffolds : The iodine atom enhances lipophilicity, improving membrane penetration. Derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Ligand design : The amine group facilitates coordination to transition metals (e.g., Ru or Ir) for catalytic or photophysical applications .
  • SAR studies : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to tune electronic properties and bioactivity .

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